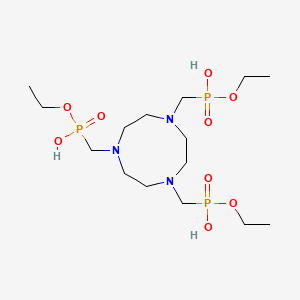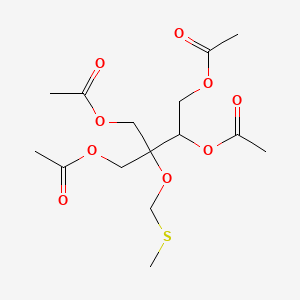
MTAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTAT is a chemical compound with the molecular formula C15H24O9S and a molecular weight of 380.4 g/mol. This compound is characterized by the presence of a methylthiomethyl group attached to the apiitol backbone, which is further acetylated at four positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a dimethyl sulfide-benzoyl peroxide mixture in acetonitrile or a dimethyl sulfoxide-acetic anhydride-acetic acid mixture . The reaction conditions are carefully controlled to ensure the selective introduction of the methylthiomethyl group without affecting other functional groups.
Industrial Production Methods
Industrial production of MTAT may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
MTAT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, which cleaves the glycol bonds to form carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or benzene.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Thiomethyl derivatives or amine derivatives.
Wissenschaftliche Forschungsanwendungen
MTAT is used in various scientific research applications, including:
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of MTAT involves the interaction of the methylthiomethyl group with various molecular targets. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The acetyl groups provide stability and protect the molecule from unwanted side reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-Methylthiomethylribonucleosides: These compounds have a similar methylthiomethyl group attached to a ribonucleoside backbone.
O,S-Acetals: Compounds with similar structural features and reactivity.
Uniqueness
MTAT is unique due to its specific combination of a methylthiomethyl group and multiple acetyl groups. This combination provides distinct chemical properties, making it valuable in various research applications. Its ability to undergo selective chemical reactions and its stability under different conditions set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
128536-85-6 |
|---|---|
Molekularformel |
C15H24O9S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[2,4-diacetyloxy-3-(acetyloxymethyl)-3-(methylsulfanylmethoxy)butyl] acetate |
InChI |
InChI=1S/C15H24O9S/c1-10(16)20-6-14(24-13(4)19)15(23-9-25-5,7-21-11(2)17)8-22-12(3)18/h14H,6-9H2,1-5H3 |
InChI-Schlüssel |
PXRLINJSGODLMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |
Synonyme |
1,2,4-tri-O-acetyl-3-C-(acetoxymethyl)-3-O-(methylthiomethyl)glycerol-tetritol 3-O-(methylthiomethyl)apiitol tetraacetate MTAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)
![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)
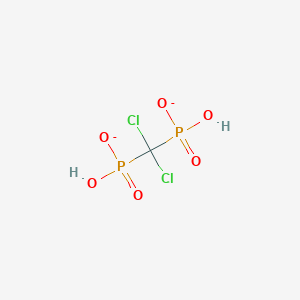

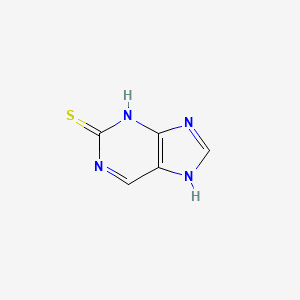
![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)
![Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester](/img/structure/B1228147.png)
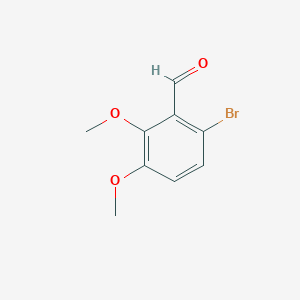
![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)



